molecular formula C16H18N4O3S2 B4456132 4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole

4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole

Cat. No.: B4456132
M. Wt: 378.5 g/mol
InChI Key: UEETVXNQGDNAFU-UHFFFAOYSA-N
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Description

4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrrolidine ring, and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole typically involves multi-step organic reactionsThe final step involves the sulfonylation of the benzothiadiazole core under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting specific diseases, such as cancer and infectious diseases. Its ability to interact with biological targets at the molecular level is of particular interest.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of protein-protein interactions.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.

    Benzothiadiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiadiazole-7-carboxylic acid share the benzothiadiazole core and are used in similar applications.

    Oxazole Derivatives: Compounds such as 2,4-dimethyloxazole and 5-phenyloxazole share the oxazole ring and are known for their diverse chemical reactivity.

Uniqueness: What sets 4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole apart is its combination of these three distinct functional groups in a single molecule. This unique structure provides a wide range of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-2-yl]-3-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-10(2)12-9-14(23-17-12)13-6-4-8-20(13)25(21,22)15-7-3-5-11-16(15)19-24-18-11/h3,5,7,9-10,13H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEETVXNQGDNAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole
Reactant of Route 2
4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole
Reactant of Route 3
4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole
Reactant of Route 4
Reactant of Route 4
4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole
Reactant of Route 5
Reactant of Route 5
4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole
Reactant of Route 6
Reactant of Route 6
4-({2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole

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